1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride
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Overview
Description
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride is a compound that features a pyrrolidin-2-one ring and a pyridin-3-ylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines through a cascade process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific oxidants and additives to control the selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enantioselective proteins, which can influence various biological pathways . The stereochemistry of the molecule plays a crucial role in its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A common structural motif in many bioactive molecules.
Pyrrolizines: Compounds with similar biological activities and structural features.
Pyrrolidine-2,5-diones: Another class of compounds with comparable reactivity and applications.
Uniqueness
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one is unique due to its specific combination of a pyrrolidin-2-one ring and a pyridin-3-ylprop-2-enoyl group.
Properties
CAS No. |
220379-48-6 |
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Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-11-4-2-8-14(11)12(16)6-5-10-3-1-7-13-9-10;/h1,3,5-7,9H,2,4,8H2;1H/b6-5+; |
InChI Key |
JYPXPKYXTLVVIW-IPZCTEOASA-N |
Isomeric SMILES |
C1CC(=O)N(C1)C(=O)/C=C/C2=CN=CC=C2.Cl |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C=CC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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